N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanamide
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Overview
Description
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with a molecular formula of C21H23N5O5S This compound is characterized by its unique structure, which includes a benzisothiazole ring, a nitrobenzylidene group, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps The hydrazino linkage is then formed by reacting the intermediate with hydrazine derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring and the nitrobenzylidene group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound is of interest in medicinal chemistry for its potential pharmacological properties. Research is ongoing to explore its efficacy as a drug candidate for various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzisothiazole ring and the nitrobenzylidene group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-1-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]-N-(2-methyl-2-propanyl)propanamide
- 3-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]-N-(2-methyl-2-propanyl)propanamide
Uniqueness
The uniqueness of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C21H23N5O5S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-nitrophenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C21H23N5O5S/c1-21(2,3)23-19(27)11-12-25(22-14-15-7-6-8-16(13-15)26(28)29)20-17-9-4-5-10-18(17)32(30,31)24-20/h4-10,13-14H,11-12H2,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
RONSRPJWFCEHCO-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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